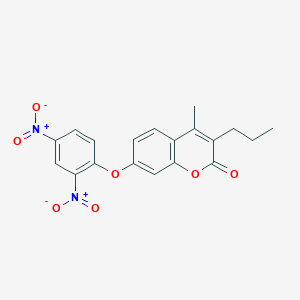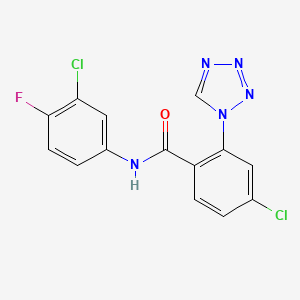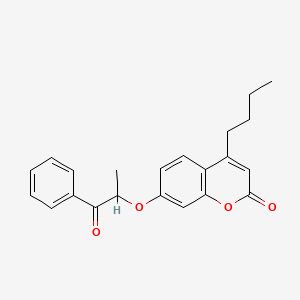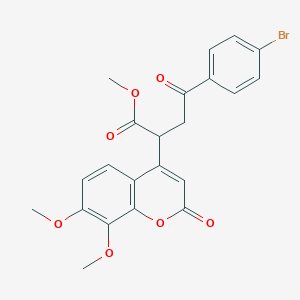![molecular formula C19H17ClO3 B11163783 6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B11163783.png)
6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. The addition of various substituents to the chromen-2-one core can significantly alter its chemical and biological properties, making it a versatile scaffold for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Chloro and Ethyl Groups: The chloro and ethyl groups can be introduced via electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while ethylation can be performed using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the 3-Methylphenylmethoxy Group: The final step involves the introduction of the 3-methylphenylmethoxy group via a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 3-methylphenylmethanol in the presence of a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to remove or modify functional groups. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes. Its structural similarity to natural products such as coumarins makes it a valuable tool for studying enzyme inhibition and other biological activities.
Medicine: The compound has potential therapeutic applications due to its ability to interact with various biological targets. It can be used as a lead compound for the development of new drugs for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer chemistry, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, including those involved in the biosynthesis of essential biomolecules. For example, it may inhibit enzymes such as cytochrome P450, which are involved in drug metabolism and detoxification. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one can be compared with other similar compounds, such as:
Coumarin: The parent compound of the chromen-2-one family, coumarin has a simpler structure and is found naturally in many plants. It has various biological activities, including anticoagulant and antimicrobial properties.
Warfarin: A synthetic derivative of coumarin, warfarin is a widely used anticoagulant drug. It has a similar core structure but different substituents, leading to its specific biological activity.
7-Hydroxycoumarin: Another derivative of coumarin, 7-hydroxycoumarin has hydroxyl groups that enhance its biological activity. It is used in various research applications, including as a fluorescent probe.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Its combination of chloro, ethyl, and 3-methylphenylmethoxy groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H17ClO3 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C19H17ClO3/c1-3-14-8-19(21)23-17-10-18(16(20)9-15(14)17)22-11-13-6-4-5-12(2)7-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
NALDTHRBESTEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11163700.png)

![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11163713.png)
![2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B11163720.png)

![3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11163738.png)
![N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B11163740.png)
![{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11163745.png)
![(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11163746.png)

![2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163757.png)

![5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163769.png)
![6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11163774.png)
